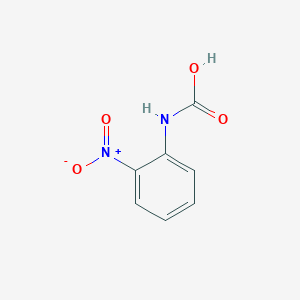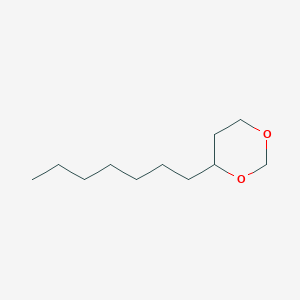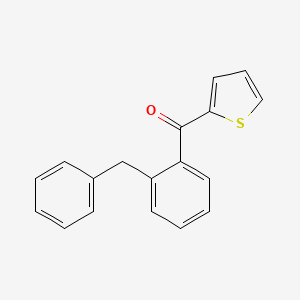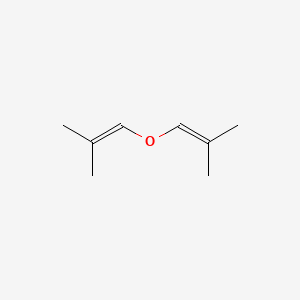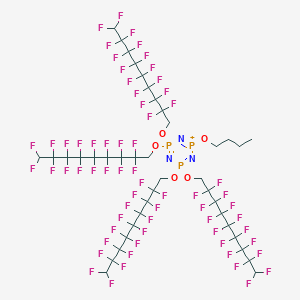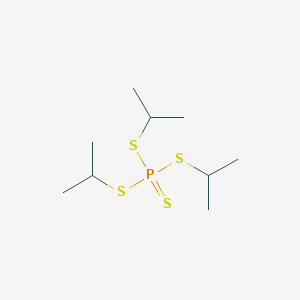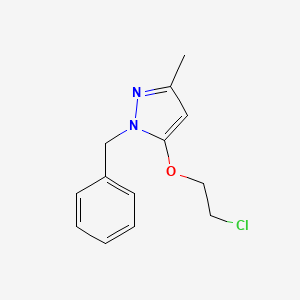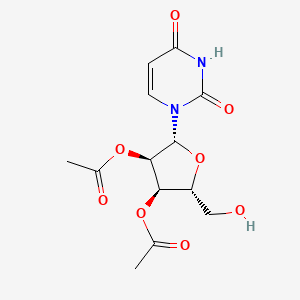
2',3'-di-O-acetyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Di-O-acetyluridine is a nucleoside derivative, specifically a protected nucleoside with open NH2/OH groups . It is a modified form of uridine, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are acetylated. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-di-O-acetyluridine typically involves the acetylation of uridine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of 2’,3’-di-O-acetyluridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Di-O-acetyluridine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding uridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under mild conditions.
Major Products Formed:
Hydrolysis: Yields uridine.
Substitution: Depending on the nucleophile used, various substituted uridine derivatives can be formed.
Scientific Research Applications
2’,3’-Di-O-acetyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 2’,3’-di-O-acetyluridine involves its conversion to uridine in vivo. Once converted, uridine can participate in various biochemical pathways, including the synthesis of nucleotides and nucleic acids. The acetylation protects the molecule during transport and enhances its bioavailability .
Comparison with Similar Compounds
2’,3’,5’-Tri-O-acetyluridine: Another acetylated derivative of uridine with three acetyl groups.
5’-O-ketoleucyl-2’,3’-di-O-acetyluridine: A compound that combines uridine with ketoleucine for enhanced therapeutic effects.
Uniqueness: 2’,3’-Di-O-acetyluridine is unique due to its specific acetylation pattern, which provides a balance between protection and reactivity. This makes it a valuable intermediate in the synthesis of other nucleoside analogs and a useful tool in biochemical research.
Properties
Molecular Formula |
C13H16N2O8 |
|---|---|
Molecular Weight |
328.27 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H16N2O8/c1-6(17)21-10-8(5-16)23-12(11(10)22-7(2)18)15-4-3-9(19)14-13(15)20/h3-4,8,10-12,16H,5H2,1-2H3,(H,14,19,20)/t8-,10-,11-,12-/m1/s1 |
InChI Key |
BUHMZKLSFGZBHP-HJQYOEGKSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

